2-Acetoxy-3',4'-difluorobenzophenone 2-Acetoxy-3',4'-difluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 890098-72-3
VCID: VC2281983
InChI: InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3
SMILES: CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C15H10F2O3
Molecular Weight: 276.23 g/mol

2-Acetoxy-3',4'-difluorobenzophenone

CAS No.: 890098-72-3

Cat. No.: VC2281983

Molecular Formula: C15H10F2O3

Molecular Weight: 276.23 g/mol

* For research use only. Not for human or veterinary use.

2-Acetoxy-3',4'-difluorobenzophenone - 890098-72-3

Specification

CAS No. 890098-72-3
Molecular Formula C15H10F2O3
Molecular Weight 276.23 g/mol
IUPAC Name [2-(3,4-difluorobenzoyl)phenyl] acetate
Standard InChI InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3
Standard InChI Key KWGKYQWIEGMZMH-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Acetoxy-3',4'-difluorobenzophenone features a benzophenone core structure with specific functional group modifications. The molecular structure consists of:

  • A central carbonyl (C=O) group connecting two phenyl rings

  • An acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring

  • Fluorine atoms at the 3' and 4' positions of the second phenyl ring

The official IUPAC name for this compound is Methanone, 2-(acetyloxy)phenyl-, reflecting its structural components and substitution pattern .

Physical and Chemical Properties

Based on available data, 2-Acetoxy-3',4'-difluorobenzophenone exhibits the following properties:

PropertyValueSource
Molecular FormulaC₁₅H₁₀F₂O₃
Molecular Weight276.23 g/mol
Boiling Point408.7±45.0 °C (Predicted)
Density1.293±0.06 g/cm³ (Predicted)
CAS Number890098-72-3
Physical StateSolid (at standard conditions)*-
SolubilityLikely soluble in organic solvents*-

*Properties inferred based on similar benzophenone derivatives

Structural Comparison with Similar Compounds

The subtle structural differences between 2-Acetoxy-3',4'-difluorobenzophenone and related compounds significantly impact their physical and chemical behaviors:

CompoundPosition of Acetoxy GroupPosition of Fluoro GroupsCAS NumberMolecular Weight
2-Acetoxy-3',4'-difluorobenzophenone2-position3',4'-positions890098-72-3276.23 g/mol
4-Acetoxy-3',5'-difluorobenzophenone4-position3',5'-positions890100-05-7276.23 g/mol
2-Acetoxy-2',4'-difluorobenzophenone2-position2',4'-positions-276.23 g/mol

Synthesis Methods

Reaction Conditions and Parameters

Based on similar synthetic procedures for benzophenone derivatives, the following reaction parameters are likely applicable:

Synthetic ApproachTypical ReagentsCatalystSolventTemperatureReaction Time
Friedel-Crafts Acylation3,4-Difluorobenzene, 2-Acetoxybenzoyl chlorideAlCl₃Dichloromethane0-25°C2-4 hours
Acetylation2-Hydroxy-3',4'-difluorobenzophenone, Acetic anhydridePyridinePyridine or Dichloromethane25-50°C2-6 hours

Chemical Reactivity

Predicted Reaction Patterns

The structure of 2-Acetoxy-3',4'-difluorobenzophenone suggests several potential reaction pathways:

Carbonyl Group Reactions

The carbonyl group can participate in typical ketone reactions:

  • Reduction (using NaBH₄ or LiAlH₄) to form the corresponding alcohol

  • Nucleophilic addition reactions with appropriate nucleophiles

  • Condensation reactions with amines to form imines

Fluorine Substitution Reactions

The fluorine atoms may undergo nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles, though this would likely require activating conditions due to the moderate electron-withdrawing nature of the carbonyl group.

Structure-Reactivity Relationships

The reactivity of 2-Acetoxy-3',4'-difluorobenzophenone is significantly influenced by its structural features:

  • The acetoxy group at the 2-position introduces steric effects that may influence reactivity at the carbonyl center

  • The 3',4'-difluoro substitution pattern alters the electronic distribution in the aromatic ring, affecting electrophilic and nucleophilic susceptibility

  • The ortho positioning of the acetoxy group relative to the carbonyl creates potential for intramolecular interactions

Comparative Analysis

Comparison with 4-Acetoxy-3',5'-difluorobenzophenone

While structurally similar to 2-Acetoxy-3',4'-difluorobenzophenone, 4-Acetoxy-3',5'-difluorobenzophenone (CAS: 890100-05-7) differs in:

  • Position of the acetoxy group (para vs. ortho)

  • Position of fluorine atoms (3',5' vs. 3',4')

These differences likely result in distinct:

  • Reactivity patterns due to the absence of ortho steric effects

  • Biological activity profiles

  • Physical properties such as melting point and solubility

Comparison with 2-Acetoxy-2',4'-difluorobenzophenone

2-Acetoxy-2',4'-difluorobenzophenone differs from the target compound in the positioning of fluorine atoms (2',4' vs. 3',4'). This alternative positioning likely:

  • Alters electronic distribution throughout the molecule

  • Modifies reactivity patterns, particularly for nucleophilic aromatic substitution

  • Changes potential biological interaction profiles

Research Status and Future Directions

Current Research Landscape

The limited information available about 2-Acetoxy-3',4'-difluorobenzophenone in the literature suggests that:

  • This compound remains relatively unexplored compared to more common benzophenone derivatives

  • Commercial availability exists primarily for research purposes

  • Systematic studies of its properties and applications may be limited

Future Research Opportunities

Future investigations into 2-Acetoxy-3',4'-difluorobenzophenone could profitably focus on:

  • Development of optimized synthetic routes with improved yields

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Exploration of biological activities through systematic screening protocols

  • Investigation of structure-activity relationships through comparison with structural analogs

  • Evaluation of potential applications in materials science, particularly as UV stabilizers or photoinitiators

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator